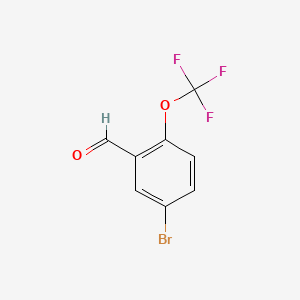

2-(3-Bromophenyl)-4'-iodoacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

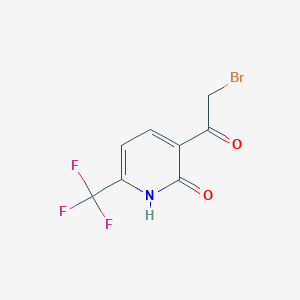

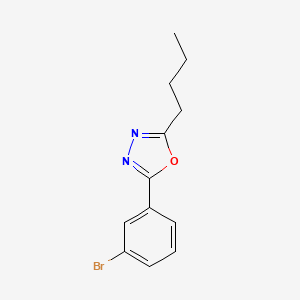

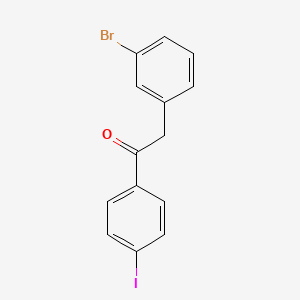

The compound "2-(3-Bromophenyl)-4'-iodoacetophenone" is a halogenated acetophenone derivative, which is a class of organic compounds characterized by a phenyl ring attached to an acetyl group, with additional halogen atoms attached to the aromatic rings. These compounds are of significant interest due to their potential applications in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of halogenated acetophenones, such as "this compound," often involves halogenation reactions where bromine or iodine atoms are introduced into the aromatic ring. For instance, the synthesis of related compounds has been demonstrated through the use of palladium-catalyzed cross-coupling reactions. In one study, o-iodobiphenyls were coupled with o-bromobenzyl alcohols to afford polycyclic aromatic hydrocarbons . Another approach involved the synthesis of 2-arylindoles from anilines and bromo-hydroxyacetophenone using palladium-catalyzed cyclization . These methods highlight the versatility of palladium-catalyzed reactions in constructing complex molecules with multiple halogen substituents.

Molecular Structure Analysis

The molecular structure of "this compound" would feature a biphenyl core with bromine and iodine substituents on the phenyl rings. The presence of these heavy halogens is likely to influence the electronic properties of the molecule, as well as its reactivity. The steric and electronic effects of the substituents can also impact the molecule's conformation and overall stability.

Chemical Reactions Analysis

Halogenated acetophenones are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including nucleophilic aromatic substitution, where the halogen atom is replaced by another nucleophile. They can also participate in cross-coupling reactions, such as the Suzuki reaction, to form biaryl compounds . Additionally, the carbonyl group in acetophenones can be involved in condensation reactions, contributing to the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by the presence of halogen atoms. These compounds typically have higher molecular weights and are more polar than their non-halogenated counterparts. The boiling and melting points of similar halogenated acetophenones have been determined, and these properties are crucial for the purification and handling of these compounds . The spectroscopic properties, such as NMR and IR spectra, are also essential for the structural characterization of these molecules .

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, and an organoboron reagent .

Mode of Action

The mode of action of 2-(3-Bromophenyl)-4’-iodoacetophenone is likely to involve its participation in SM cross-coupling reactions . In these reactions, the compound undergoes oxidative addition with the metal catalyst, resulting in the formation of a new bond . This is followed by transmetalation, where the compound is transferred from boron to the metal catalyst .

Biochemical Pathways

The sm cross-coupling reactions in which similar compounds participate can lead to the formation of new carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of the reaction.

Pharmacokinetics

A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, reaching a maximum concentration of 56865 ± 12214 ng/mL at 100 ± 045 h after oral administration .

Result of Action

The participation of similar compounds in sm cross-coupling reactions can result in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds, depending on the specific reactants and conditions.

特性

IUPAC Name |

2-(3-bromophenyl)-1-(4-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCSWYWCADTXIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642294 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898783-92-1 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。